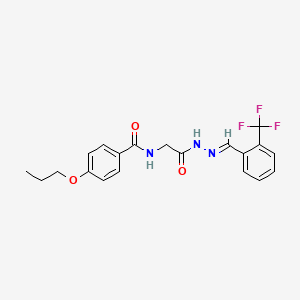![molecular formula C16H8Cl2N2O4 B12011559 (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] CAS No. 21443-48-1](/img/structure/B12011559.png)
(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(4-clorofenil)metanona] (2-óxido-1,2,5-oxadiazol-3,4-diilo) es un compuesto orgánico complejo que se caracteriza por la presencia de un anillo de oxadiazol y dos grupos clorofenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Bis[(4-clorofenil)metanona] (2-óxido-1,2,5-oxadiazol-3,4-diilo) generalmente implica la reacción del cloruro de 4-clorobenzoílo con 2-amino-1,2,5-oxadiazol en condiciones controladas. La reacción se lleva a cabo en presencia de una base, como la trietilamina, para facilitar la formación del producto deseado. La mezcla de reacción generalmente se calienta a una temperatura específica para garantizar la conversión completa de los reactivos.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores a gran escala y procesos de flujo continuo para optimizar el rendimiento y la eficiencia. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se controlan cuidadosamente para garantizar la producción constante de Bis[(4-clorofenil)metanona] (2-óxido-1,2,5-oxadiazol-3,4-diilo) de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Bis[(4-clorofenil)metanona] (2-óxido-1,2,5-oxadiazol-3,4-diilo) puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de aminas.
Sustitución: Los grupos clorofenilo pueden participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de oxadiazol, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
Bis[(4-clorofenil)metanona] (2-óxido-1,2,5-oxadiazol-3,4-diilo) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de Bis[(4-clorofenil)metanona] (2-óxido-1,2,5-oxadiazol-3,4-diilo) implica su interacción con objetivos moleculares específicos. El anillo de oxadiazol puede interactuar con enzimas y proteínas, potencialmente inhibiendo su actividad. Esta interacción puede conducir a diversos efectos biológicos, como actividad antimicrobiana o anticancerígena. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
- Bis[(4-fluorofenil)metanona] (2-óxido-1,2,5-oxadiazol-3,4-diilo)
- Bis[(4-bromofenil)metanona] (2-óxido-1,2,5-oxadiazol-3,4-diilo)
- Bis[(4-metilfenil)metanona] (2-óxido-1,2,5-oxadiazol-3,4-diilo)
Singularidad
La singularidad de Bis[(4-clorofenil)metanona] (2-óxido-1,2,5-oxadiazol-3,4-diilo) radica en su estructura química específica, que confiere propiedades distintas. La presencia de grupos clorofenilo mejora su reactividad y potencial actividad biológica en comparación con compuestos similares con diferentes sustituyentes.
Propiedades
Número CAS |
21443-48-1 |
|---|---|
Fórmula molecular |
C16H8Cl2N2O4 |
Peso molecular |
363.1 g/mol |
Nombre IUPAC |
[4-(4-chlorobenzoyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-11-5-1-9(2-6-11)15(21)13-14(20(23)24-19-13)16(22)10-3-7-12(18)8-4-10/h1-8H |
Clave InChI |
BZZJOJCPQADALQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=NO[N+](=C2C(=O)C3=CC=C(C=C3)Cl)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12011477.png)
![N-[(E)-benzylideneamino]tetradecanamide](/img/structure/B12011483.png)


![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12011505.png)
![4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3,4-dichlorobenzoate](/img/structure/B12011508.png)

![2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011531.png)
![(5Z)-3-Allyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011534.png)
![1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011540.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12011546.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12011547.png)

![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B12011557.png)
